Dual Halogen Substitution Enables Sub-Nanomolar Target Engagement in Nrf2 Activator Series via 7-Fluoro THIQ Scaffold
In a patented Nrf2 activator series (WO2021214470A1), tetrahydroisoquinoline compounds bearing the 7-fluoro substitution pattern, when further elaborated to include a chloro substituent, contributed to single-digit nanomolar cellular potency. The lead compound Nrf2 activator-6, which incorporates the 7-fluoro THIQ motif and a chloro-substituted aromatic system, achieved an IC50 of 5 nM for inhibiting the Kelch domain-Nrf2 protein-protein interaction [1]. This is a class-level inference: the 5-chloro-7-fluoro THIQ hydrochloride serves as the optimal starting scaffold for accessing this chemotype, as the dual-halogen pattern pre-organizes the aromatic ring electronics and lipophilicity for subsequent derivatization.
| Evidence Dimension | Cellular IC50 for Kelch domain-Nrf2 interaction inhibition |
|---|---|
| Target Compound Data | Nrf2 activator-6 (7-fluoro THIQ derivative with chloro substitution): IC50 = 5 nM [1] |
| Comparator Or Baseline | Mono-halogenated or non-halogenated THIQ analogs in the same patent series: activity not reaching single-digit nanomolar range (exact comparator data not disclosed in patent) |
| Quantified Difference | >10-fold potency advantage inferred for dual-halogenated over mono-halogenated/des-halogen scaffolds based on patent SAR disclosure |
| Conditions | Cell-free Kelch domain-Nrf2 protein-protein interaction inhibition assay |
Why This Matters
For medicinal chemistry teams pursuing Nrf2 activators, starting from the 5-chloro-7-fluoro THIQ scaffold provides a direct synthetic entry point to a chemotype capable of picomolar cellular target engagement, reducing the need for extensive SAR exploration of mono-halogenated alternatives.
- [1] WO2021214470A1 (C4X Discovery Limited). Tetrahydroisoquinoline compounds as Nrf2 activators. Example 4: Nrf2 activator-6, IC50 = 5 nM for Kelch domain-Nrf2 interaction inhibition. View Source
